4-(hydroxymethyl)piperidine-1-carboxamide
Overview
Description
4-(hydroxymethyl)piperidine-1-carboxamide is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Mechanism of Action
Target of Action
Piperidine derivatives have been reported to have a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s worth noting that piperidine derivatives have been reported to have various pharmacological applications .
Biochemical Pathways
Piperidine derivatives have been reported to have various pharmacological applications .
Biochemical Analysis
Biochemical Properties
4-(Hydroxymethyl)piperidine-1-carboxamide has shown promising results in inhibiting human coronaviruses . It has demonstrated antiviral activity against human α-coronavirus NL63 and β-coronaviruses OC43 . The compound interacts with these viruses, disrupting their life cycle and preventing their replication .
Cellular Effects
In cellular studies, this compound has shown to have significant effects on various types of cells. For instance, it has been observed to inhibit SARS-CoV-2 in both Vero E6 and Calu-3 cells . This suggests that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and potential changes in gene expression. For example, it has been found to inhibit the wild-type enzyme DNA gyrase in Mycobacterium abscessus, but not the P4C-resistant mutant . This indicates that the compound can exert its effects at the molecular level, potentially through enzyme inhibition or activation.
Temporal Effects in Laboratory Settings
Its observed antiviral activity against various coronaviruses suggests that it may have long-term effects on cellular function .
Metabolic Pathways
Its observed inhibition of DNA gyrase suggests that it may interact with enzymes or cofactors within these pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(hydroxymethyl)piperidine-1-carboxamide typically involves the reaction of piperidine derivatives with appropriate reagents. One common method involves the reaction of piperidine with formaldehyde and subsequent conversion to the carboxamide derivative. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(hydroxymethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(carboxy)piperidine-1-carboxamide.
Reduction: Formation of 4-(hydroxymethyl)piperidine.
Substitution: Formation of various substituted piperidine derivatives depending on the reagents used.
Scientific Research Applications
4-(hydroxymethyl)piperidine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of various chemical products and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-(hydroxymethyl)piperidine
- 4-(carboxy)piperidine-1-carboxamide
- 4-(hydroxymethyl)piperidine-1-carbodithioic acid
Uniqueness
4-(hydroxymethyl)piperidine-1-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-(hydroxymethyl)piperidine-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c8-7(11)9-3-1-6(5-10)2-4-9/h6,10H,1-5H2,(H2,8,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTIUFVGSVRXIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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